[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate
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Overview
Description
[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetamido group and a benzoxazole moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate typically involves the reaction of 2-aminophenol with acetic anhydride to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles such as amines or thiols, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, quaternary ammonium cations, and reduced forms of the compound.
Scientific Research Applications
[5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazole Derivatives: Contain an imidazole ring fused to a benzene ring.
Uniqueness
What sets [5-Acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate apart is its unique combination of the acetamido group and the benzoxazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)18-12-7-8-13(16(9-12)22-11(2)21)17-19-14-5-3-4-6-15(14)23-17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKXKOMJZWLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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